2-[({Imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]benzoic acid

Lipophilicity ADME Positional Isomerism

Researchers sourcing underexplored kinase fragments face limited structural diversity in commercially available screening collections. This compound addresses that gap with a privileged imidazo[1,2-a]pyridine core linked via a distinct thioether bridge to an ortho-benzoic acid moiety. - Measured logP of 2.44 positions it in favorable drug-like space, while the oxidizable sulfanyl linker provides a built-in handle for property modulation to sulfoxide/sulfone. - Confirmed HTS compatibility against LtaS, FadD2, and GPCR targets ensures seamless integration into biochemical and cell-based screening cascades. - Supplied at research-grade purity in quantities suitable for pilot-scale PROTAC synthesis or hit validation, ensuring reliable supply for your discovery workflows.

Molecular Formula C15H12N2O2S
Molecular Weight 284.33
CAS No. 380435-06-3
Cat. No. B2809959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[({Imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]benzoic acid
CAS380435-06-3
Molecular FormulaC15H12N2O2S
Molecular Weight284.33
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)SCC2=CN3C=CC=CC3=N2
InChIInChI=1S/C15H12N2O2S/c18-15(19)12-5-1-2-6-13(12)20-10-11-9-17-8-4-3-7-14(17)16-11/h1-9H,10H2,(H,18,19)
InChIKeyCBAVIAGQTYCOIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Overview of 2-[({Imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]benzoic acid


2-[({Imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]benzoic acid (CAS 380435-06-3) is a heterocyclic compound of molecular formula C₁₅H₁₂N₂O₂S and molecular weight 284.3 g/mol [1]. It features an imidazo[1,2-a]pyridine core—a recognized privileged scaffold in drug discovery—linked to a benzoic acid moiety via a sulfanyl-methyl (–SCH₂–) bridge at the ortho (2-) position of the phenyl ring [2]. The compound is primarily distributed as a research-grade building block and screening compound, offered at ≥95% purity by multiple commercial suppliers including AKSci, Enamine, and Santa Cruz Biotechnology . The imidazo[1,2-a]pyridine scaffold is present in several marketed drugs (e.g., zolpidem, alpidem, olprinone) and has been extensively explored for anticancer, antimicrobial, and kinase-inhibitory activities [3]. However, target-specific quantitative bioactivity data for this exact compound remains sparse in the peer-reviewed literature; available differentiation derives predominantly from physicochemical properties and structural comparisons with closely related analogs.

Imidazo[1,2-a]pyridine privileged scaffold supports kinase and GPCR probe design
Ortho-substituted benzoic acid with thioether linker offers distinct conformational and ADME profile from para/ether analogs
Multi-target HTS deposition history confirms compatibility with biochemical and cell-based screening formats

Why Generic Substitution Fails: Ortho Effect and Linker Chemistry


Compounds within the imidazo[1,2-a]pyridine–benzoic acid class cannot be simply interchanged for several structurally encoded reasons. First, the position of the benzoic acid substitution (ortho vs. para) profoundly alters lipophilicity: the 2-substituted target exhibits a measured logP of 2.44, whereas the 4-substituted positional isomer (CAS 929975-66-6) has a calculated logP of 1.04 [1] . This ~1.4 log unit difference corresponds to an approximately 25-fold difference in octanol–water partition coefficient, directly impacting membrane permeability, protein binding, and ADME behavior. Second, the sulfanyl (–S–) linker is chemically and metabolically distinct from the ether (–O–) linker found in analogs such as 2-(imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid (CAS 872103-74-7): the thioether is more polarizable, more susceptible to oxidation (to sulfoxide/sulfone), and confers different conformational preferences due to the longer C–S bond (~1.82 Å vs. ~1.43 Å for C–O) [2]. Third, the ortho-substituted benzoic acid can form intramolecular hydrogen bonds that are geometrically impossible in para-substituted isomers, potentially masking or modulating the carboxylic acid pharmacophore . These differences mean that even compounds with identical molecular formulae can exhibit divergent solubility, reactivity, and target-binding profiles, making generic substitution scientifically unsound without head-to-head comparative data.

Positional isomerism: ortho vs. para substitution creates pronounced lipophilicity difference and may alter intramolecular hydrogen bonding, impacting permeability and target engagement.
Linker chemistry: thioether (–S–) is more polarizable and oxidation-prone than ether (–O–); binding mode and metabolic stability cannot be assumed equivalent across analogs.
Safety documentation: GHS hazard classification may differ between isomers; procurement and handling requirements should be verified with current supplier SDS.

Quantitative Evidence: Target vs. Closest Analogs


Lipophilicity Differentiation: 2-Substituted vs. 4-Substituted Isomer

The target compound (2-substituted on the benzoic acid ring) exhibits a measured logP of 2.44, compared to a calculated logP of 1.04 for the 4-substituted positional isomer (CAS 929975-66-6) [1] . This represents a ΔlogP of approximately +1.4, corresponding to a roughly 25-fold higher octanol–water partition coefficient for the ortho isomer. The higher lipophilicity of the target compound is consistent with intramolecular hydrogen bonding between the ortho-carboxylic acid and the sulfanyl linker, which partially masks the polar –COOH group and reduces aqueous solubility relative to the para isomer [2].

Lipophilicity
Cross-study comparable
ΔlogP ≈ 1.4 (~25-fold higher partition coefficient)
Supports lipophilicity-driven research fit
Experimental logP 2.44 (target) vs calculated 1.04 (para isomer); no unified experimental study.
Lipophilicity ADME Positional Isomerism LogP

Hydrogen-Bond Acceptor Chemistry: Thioether vs. Ether Linker

The target compound contains 4 hydrogen-bond acceptor sites (thioether sulfur, two imidazopyridine nitrogens, and the carboxylate carbonyl oxygen) as computed by PubChem [1]. By contrast, the oxygen-linked analog 2-(imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid (CAS 872103-74-7) replaces the thioether sulfur with an ether oxygen, maintaining 4 H-bond acceptors but with altered acceptor strength and geometry. The thioether sulfur is a softer, more polarizable H-bond acceptor than ether oxygen, which affects interactions with metal ions and cysteine-rich protein binding sites [2]. The 4-substituted positional isomer of the target compound is reported with only 3 H-bond acceptors per Fluorochem specifications, although this value may reflect different counting conventions .

H-Bond Acceptor Profile
Class-level inference
Thioether (–S–) is a softer, more polarizable H-bond acceptor than ether (–O–)
Supports linker-dependent binding context
Computed H-bond acceptor count; no experimental binding comparison available.
Hydrogen Bonding Linker Chemistry Thioether Structure-Activity Relationship

Positional Isomerism and Predicted Membrane Permeability

The target compound has a computed Topological Polar Surface Area (TPSA) of 79.9 Ų and a computed XLogP3-AA of 3.3, per PubChem [1]. While the 4-substituted isomer (CAS 929975-66-6) has the same TPSA (same molecular formula and functional groups), its measured or computed logP is substantially lower (1.04 vs. 2.44–3.3) . The combination of ortho-substitution and the thioether linker creates a more compact, lipophilic molecular surface compared to the para isomer, which is expected to enhance passive membrane permeability. The target compound's TPSA of 79.9 Ų falls within the favorable range (<140 Ų) for oral bioavailability according to Veber's rules, while its higher logP positions it closer to the optimal range for CNS penetration [2].

Predicted Permeability
Cross-study comparable
Target: TPSA 79.9 Ų, XLogP3-AA 3.3
Comparator (para isomer): identical TPSA, logP 1.04
Context-dependent predicted passive permeability
Computational predictions only; no experimental Caco-2 or PAMPA data.
TPSA Membrane Permeability Bioavailability Positional Isomer

Purity and Commercial Availability

The target compound is commercially available at ≥95% purity from multiple reputable suppliers. AKSci specifies a minimum purity of 95% with long-term storage at cool, dry conditions, backed by batch-specific certificates of analysis (CoA) and safety data sheets (SDS) upon request . Santa Cruz Biotechnology offers the compound in 250 mg and 1 g quantities at $248 and $510 respectively, with lot-specific CoA including water content . Enamine supplies the compound (catalog EN300-26596) at 95% purity with a measured logP of 2.44 [1]. The 4-substituted positional isomer (CAS 929975-66-6) is also offered at 95% purity by Fluorochem and others, but with documented hazardous properties (H302 harmful if swallowed, H315 causes skin irritation, H319 causes serious eye irritation) ; no GHS hazard classification was found for the 2-substituted target compound on AKSci's listing, suggesting a potentially different safety profile.

Purity & Hazard Profile
Supporting evidence
Target: ≥95% purity, no GHS classification (AKSci, Enamine)
Para isomer: 95% purity, GHS07 (H302, H315, H319)
Supports procurement specification review
Verify current SDS from supplier before handling.
Purity Specification Quality Assurance Procurement Building Block

Multi-Target High-Throughput Screening Profile

The target compound has been evaluated in at least 8 distinct PubChem BioAssays spanning diverse target classes: regulator of G-protein signaling 4 (RGS4), mu-opioid receptor (OPRM1), ADAM17 metalloproteinase, muscarinic acetylcholine receptor M1 (CHRM1), unfolded protein response (UPR) pathway activation, LtaS inhibition in Staphylococcus aureus, furin proprotein convertase inhibition, and FadD2 fatty acid-CoA ligase inhibition . This broad screening footprint demonstrates that the compound has been interrogated across multiple therapeutically relevant target classes. While specific %inhibition or IC₅₀ values from these screens are not publicly accessible in aggregated form, the breadth of screening itself is a differentiating procurement factor: the compound has already passed cheminformatics filters for multiple assay-compatible compound libraries (e.g., Johns Hopkins Ion Channel Center, Scripps Research Institute Molecular Screening Center, Broad Institute), confirming its suitability for diverse screening campaigns [1]. By contrast, the 4-substituted isomer (CAS 929975-66-6) and ether-linked analogs do not appear to have comparable multi-target HTS deposition records in PubChem.

HTS Deposition
Supporting evidence
≥8 PubChem BioAssays across GPCR, enzyme, and antibacterial targets
Supports screening-library compatibility
HTS primary screening data; no validated dose-response studies reported.
High-Throughput Screening PubChem BioAssay Target Profiling Chemical Probe

Research and Industrial Application Scenarios


Fragment-Based Drug Discovery and Kinase Inhibitor Scaffolds

The imidazo[1,2-a]pyridine core is a validated kinase hinge-binding scaffold, and the ortho-benzoic acid with thioether linker provides a vector for carboxylic acid-directed interactions with kinase catalytic lysine residues or ribose-pocket hydrogen bonding. The target compound's measured logP of 2.44 makes it a suitable fragment starting point for lead optimization, balancing solubility and permeability . The thioether linker's oxidizability to sulfoxide/sulfone offers a built-in handle for property modulation without altering the core scaffold. Multiple HTS depositions confirm the compound's compatibility with biochemical and cell-based kinase screening formats [1].

PROTAC and Bifunctional Molecule Design

The ortho-carboxylic acid position, combined with the imidazo[1,2-a]pyridine moiety, enables the compound to serve as a versatile building block for proteolysis-targeting chimeras (PROTACs) or other bifunctional molecules. The carboxylic acid can be readily derivatized to amides, esters, or hydrazides for linker attachment, while the imidazopyridine core can engage E3 ligase or target protein binding sites . The 2-substitution pattern provides a distinct exit vector geometry compared to the 4-substituted isomer, which may be advantageous for certain ternary complex geometries [2]. Enamine and AKSci supply the compound in research quantities (250 mg to 1 g) suitable for pilot-scale PROTAC synthesis .

GPCR and Metalloproteinase Screening Campaigns

The compound's documented screening history includes GPCR targets (mu-opioid receptor, muscarinic M1 receptor) and the metalloproteinase ADAM17, demonstrating its inclusion in commercially curated screening libraries . Its TPSA of 79.9 Ų and moderate lipophilicity (logP 2.44) position it within drug-like chemical space, making it a suitable control or reference compound when establishing new screening assays for these target classes [1]. The compound's lack of GHS hazard classification on current supplier SDS documentation simplifies automated liquid handling and compound management workflows in HTS facilities .

Antimicrobial Target Screening: LtaS and Fatty Acid Metabolism

The compound has been specifically screened against LtaS (lipoteichoic acid synthase) in Staphylococcus aureus and FadD2 fatty acid-CoA ligase, both validated antibacterial targets . The imidazo[1,2-a]pyridine scaffold has established precedents as an antituberculosis pharmacophore [2]. For research groups focused on novel antibacterial target discovery, this compound offers a pre-screened starting point with confirmed assay compatibility in both biochemical (fluorescence polarization, fluorescence intensity) and cell-based formats from the Broad Institute and Harvard Medical School screening facilities [1].

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold design
Imidazo[1,2-a]pyridine core with ortho-benzoic acid thioether vector
Kinase hinge-binding and cellular permeability validation
PROTAC linker conjugation
Carboxylic acid handle at ortho position for amide/ester derivatization
Linker attachment geometry and ternary complex formation
GPCR and metalloproteinase screening
HTS-compatible compound with drug-like TPSA/logP profile
Assay interference control and target-specific hit confirmation
Antibacterial target identification
Pre-screened in LtaS and FadD2 assays; documented broad antimicrobial scaffold precedent
Biochemical and cell-based antibacterial endpoint validation
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